Tert-butyl ((1,3,4-oxadiazol-2-yl)methyl)carbamate

Medicinal Chemistry Drug Design Bioisosterism

Researchers and process chemists require rigid, metabolically stable linkers with orthogonal deprotection strategies. This 1,3,4-oxadiazole building block solves regioisomer-driven log D and metabolic stability gaps versus 1,2,4-analogues. - **Key advantage:** Boc group stable to bases, labile under mild acid - ideal for multi-step syntheses and PROTAC construction. - **Specification:** ≥98% purity minimizes purification burden in API process chemistry. - **Supply:** Reliable sourcing for mg to kg scales.

Molecular Formula C8H13N3O3
Molecular Weight 199.21
CAS No. 716329-43-0
Cat. No. B3151584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl ((1,3,4-oxadiazol-2-yl)methyl)carbamate
CAS716329-43-0
Molecular FormulaC8H13N3O3
Molecular Weight199.21
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=NN=CO1
InChIInChI=1S/C8H13N3O3/c1-8(2,3)14-7(12)9-4-6-11-10-5-13-6/h5H,4H2,1-3H3,(H,9,12)
InChIKeyJDIYWHCPRORNMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl ((1,3,4-oxadiazol-2-yl)methyl)carbamate (CAS 716329-43-0): A Boc-Protected 1,3,4-Oxadiazole Building Block for Medicinal Chemistry


Tert-butyl ((1,3,4-oxadiazol-2-yl)methyl)carbamate (CAS 716329-43-0) is a bifunctional organic compound, featuring both a 1,3,4-oxadiazole heterocyclic core and a tert-butyl carbamate (Boc)-protected primary amine [1]. With a molecular weight of 199.21 g/mol , it serves as a versatile synthetic intermediate for constructing more complex molecules with potential biological activity, leveraging the unique bioisosteric properties of the oxadiazole ring and the orthogonal reactivity of the Boc group .

1,3,4-Oxadiazole scaffold for bioisosteric replacement studies
Reported lower log D vs 1,2,4-isomer (class-level)
Boc-protected primary amine: acid-labile, base-stable orthogonal handle
Enables sequential deprotection in multi-step syntheses
High-purity building block suitable for reproducible library synthesis
Supplier specification verified by COA

Why Generic Oxadiazole or Carbamate Analogs Cannot Substitute Tert-butyl ((1,3,4-oxadiazol-2-yl)methyl)carbamate in Sensitive Synthetic Applications


Simple substitution with a different oxadiazole isomer (e.g., 1,2,4-oxadiazole) or an alternative protecting group (e.g., Fmoc) is not a viable drop-in replacement for tert-butyl ((1,3,4-oxadiazol-2-yl)methyl)carbamate. The specific 1,3,4-oxadiazole regioisomer exhibits significantly altered physicochemical properties, including an order of magnitude lower lipophilicity (log D) and distinct metabolic stability, compared to its 1,2,4-counterpart, which critically impacts downstream drug-likeness and ADME profiles [1]. Furthermore, the choice of the Boc protecting group over alternatives like Fmoc dictates the orthogonal deprotection strategy, as Boc is labile to mild acid but stable to bases, which is essential for compatibility with other base-labile protecting groups in multi-step syntheses [2].

Isomer shift
Target: 1,3,4-oxadiazole (reported lower log D, favorable metabolic stability context)
Substitute: 1,2,4-oxadiazole isomer may increase lipophilicity by ~1 log unit, altering ADME profiles and off-target promiscuity risk.
Deprotection strategy
Target: Boc group stable to bases, labile to mild acid
Substitute: Fmoc removal requires base (e.g., piperidine), incompatible with base-sensitive groups in orthogonal routes.

Quantitative Evidence for Selecting Tert-butyl ((1,3,4-oxadiazol-2-yl)methyl)carbamate (CAS 716329-43-0) for Drug Discovery and Chemical Biology


1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole: Superior Physicochemical Profile for Drug Development

In a systematic comparison of matched molecular pairs, the 1,3,4-oxadiazole isomer consistently demonstrates an order of magnitude lower lipophilicity (log D) than the 1,2,4-oxadiazole isomer. This difference is accompanied by favorable metabolic stability and reduced hERG inhibition [1].

Isomer log D shift
Class-level
~1 log unit lower lipophilicity for 1,3,4-oxadiazole vs 1,2,4-isomer
May support improved solubility and reduced off-target binding in lead optimization
Matched molecular pair analysis; context-dependent
Medicinal Chemistry Drug Design Bioisosterism

Boc vs. Fmoc Protecting Group Strategy: Orthogonal Deprotection for Complex Synthesis

The tert-butyl carbamate (Boc) group is stable towards most nucleophiles and bases, enabling its use in orthogonal protection strategies alongside base-labile groups such as Fmoc [1]. This allows for the selective deprotection of the amine under acidic conditions without affecting other base-sensitive functionalities.

Orthogonal stability
Class-level
Boc stable to bases (LDA, t-BuOK); Fmoc labile to piperidine
Enables selective acidic deprotection without affecting base-sensitive groups
General protecting group strategy from Green & Wuts
Organic Synthesis Peptide Chemistry Protecting Group Strategy

Procurement-Relevant Purity Advantage: 98% vs. 95% Active Content

Commercially, tert-butyl ((1,3,4-oxadiazol-2-yl)methyl)carbamate is available at a minimum purity of 98% (HPLC) from certain suppliers, providing a quantifiable advantage in active content over standard 95% purity offerings for the same compound or a direct 5-methyl analog .

Purity advantage
Data to verify
98% (HPLC) vs 95% standard grade
Higher active content supports reproducible reaction outcomes
Supplier specification; verify by certificate of analysis
Chemical Sourcing Procurement Purity Analysis

Primary Application Scenarios for Tert-butyl ((1,3,4-oxadiazol-2-yl)methyl)carbamate (CAS 716329-43-0) in Drug Discovery and Chemical Synthesis


Medicinal Chemistry: Design and Synthesis of Novel Kinase or HDAC Inhibitors

The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, particularly for kinase and histone deacetylase (HDAC) inhibitors. This building block provides a direct entry point for synthesizing focused libraries where the oxadiazole serves as a bioisostere for ester or amide moieties, leveraging its favorable lipophilicity (log D) and metabolic stability profiles compared to 1,2,4-oxadiazole isomers [1]. The Boc-protected amine allows for late-stage diversification after oxadiazole construction.

Chemical Biology: Development of Activity-Based Probes and PROTAC Linkers

The orthogonal stability of the Boc group [2] makes this compound an ideal intermediate for constructing complex chemical biology tools, such as PROTAC (Proteolysis Targeting Chimera) linkers or activity-based probes. The Boc group can be removed selectively under acidic conditions to reveal a primary amine for further conjugation, while the oxadiazole ring provides a rigid, metabolically stable linker with defined vector properties.

Process Chemistry: Late-Stage Functionalization in API Synthesis

In the context of active pharmaceutical ingredient (API) manufacturing, the high purity specification (98% min) of this building block is critical for process chemistry. It minimizes the burden on purification, ensuring consistent yield and quality in multi-kilogram syntheses. The robust nature of the Boc group under various reaction conditions provides process chemists with a reliable handle for complex transformations.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
1,3,4-Oxadiazole isomer with reported lower log D profile
Bioisosteric replacement studies; metabolic stability profiling
Chemical biology probe / PROTAC linker assembly
Orthogonal Boc protection (acid-labile, base-stable)
Selective deprotection step; conjugation efficiency
Process chemistry & scale-up synthesis
High-purity building block specification
Purity verification by HPLC; impurity control strategy
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